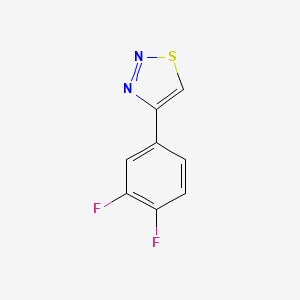

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group .

Synthesis Analysis

The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO, and its average mass is 155.102 Da .Physical And Chemical Properties Analysis

3,4-Difluorophenyl isocyanate has a boiling point of 186.4±30.0 °C at 760 mmHg, a vapour pressure of 0.7±0.4 mmHg at 25°C, and a flash point of 58.9±14.2 °C . It also has a density of 1.2±0.1 g/cm3 .Scientific Research Applications

Corrosion Inhibition

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations indicate these compounds can effectively inhibit corrosion of iron. Such studies suggest a promising application in protecting metals against corrosion, with theoretical data aligning well with experimental results (Kaya et al., 2016).

Organic Semiconductors

These compounds have been incorporated into semiconducting polymers for optoelectronic applications, such as transistors, solar cells, photodetectors, and thermoelectrics. The implementation of isomers of 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole has shown to enable high-performance optoelectronic semiconductors, demonstrating significant potential in the field of material science (Chen et al., 2016).

Antimicrobial and Anticancer Agents

The synthesis of novel fluorinated thieno[2,3-d]pyrimidine derivatives containing 1,3,4-thiadiazole has been explored for antimicrobial and anticancer applications. A facile microwave-assisted procedure was utilized for synthesis, highlighting the compound's promise in medicinal chemistry due to its bioactive potential (Song et al., 2012).

Liquid Crystal Displays

Studies on 1,3,4-thiadiazole derivatives, including those similar in structure to 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole, have shown their usefulness in creating liquid crystalline materials. These materials are particularly relevant for applications in liquid crystal displays (LCDs) and other optical technologies, due to their unique phase behavior and electronic properties (Fouad et al., 2021).

Fluorescence Probes

Research into the spectroscopic properties of 2-amino-1,3,4-thiadiazole derivatives has uncovered dual fluorescence effects, which can be modulated by substituents and aggregation. This property makes such compounds, including 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole, suitable for use as fluorescence probes in biological and medicinal research, offering a non-invasive means to study biological processes (Budziak et al., 2019).

Mechanism of Action

Target of Action

It’s structurally similar compound, 3,4-difluorophenyl isocyanate, is known to be a versatile chemical compound with broad applications in various fields . It serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .

Mode of Action

It can be inferred from the properties of its structurally similar compound, 3,4-difluorophenyl isocyanate, that it may interact with its targets through chemical reactions . It’s also used in the preparation of certain compounds .

Biochemical Pathways

Given its structural similarity to 3,4-difluorophenyl isocyanate, it can be inferred that it may be involved in various chemical reactions as a reagent, catalyst, or intermediate .

Pharmacokinetics

It’s structurally similar compound, 3,4-difluorophenyl isocyanate, is known to be a volatile liquid , which might suggest potential for absorption and distribution.

Result of Action

It can be inferred from the properties of its structurally similar compound, 3,4-difluorophenyl isocyanate, that it may have broad applications in various fields due to its role as a reagent, catalyst, and intermediate in diverse chemical reactions .

Action Environment

It’s structurally similar compound, 3,4-difluorophenyl isocyanate, is known to be sensitive to moisture and heat , suggesting that these environmental factors may influence its action and stability.

Safety and Hazards

properties

IUPAC Name |

4-(3,4-difluorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRNNBQQTDABCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSN=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2872470.png)

![2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2872471.png)

![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2872478.png)

![4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2872480.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2872486.png)

![dipotassium;8-[(E)-dimethylaminodiazenyl]-1,3-dimethyl-2-oxopurin-6-olate;hydroxide](/img/structure/B2872491.png)